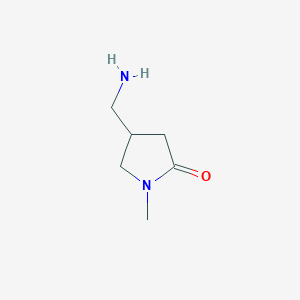![molecular formula C8H11N3O2 B1439529 [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1083396-40-0](/img/structure/B1439529.png)
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid
Overview
Description
Synthesis Analysis
Pyridazin-3 (2H)-ones, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of “[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid” is C8H11N3O2 . It has a molecular weight of 181.19 .Chemical Reactions Analysis
Pyridazin-3 (2H)-ones have been found to exhibit a wide range of pharmacological activities . This nucleus is also known as “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .Scientific Research Applications
Synthesis of Novel Pyridazine Derivatives
Pyridazine derivatives, including those related to Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid, can be synthesized from accessible starting materials like mucochloric acid and benzene. This process allows for the creation of novel compounds that can be further explored for various applications .
Antifungal Activity
Some pyridazine derivatives have been studied for their antifungal properties. The structural features of these compounds, such as the presence of a pyridazin-3(2H)-one moiety, contribute to their potential as antifungal agents .
Medicinal Chemistry Pharmacophore Design
The pyridazin-3(2H)-one core structure is considered a versatile pharmacophore in medicinal chemistry due to its diverse pharmacological activities. It serves as a synthetic building block for designing new drugs .
Inhibitory Action Studies
Derivatives of pyridazines have been investigated using DFT calculations for their inhibitory action against various biological targets. This research helps in understanding the interaction mechanisms and potential therapeutic applications .
Drug Development
The easy functionalization of pyridazinones makes them attractive candidates for drug development. Researchers can modify different ring positions to tailor the compounds for specific therapeutic needs .
Chemical Intermediates
Pyridazine derivatives are valuable as chemical intermediates in organic synthesis, leading to the production of a wide range of chemical entities with potential industrial and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include [methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid, have a broad spectrum of pharmacological activities .
Mode of Action
It is known that 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives are known to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridazinone derivatives are known to have a wide range of pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid. For instance, exposure to environmental toxicants can alter the methylation level of m6A and the expression of the m6A-binding protein, thus promoting the occurrence and development of cancers through diverse mechanisms .
properties
IUPAC Name |
2-[methyl-(6-methylpyridazin-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-4-7(10-9-6)11(2)5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZAIDZVLPUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)



![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)

![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)
